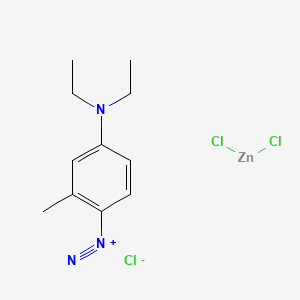
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a trifluoromethyl ketone group attached to an indole ring substituted with bromine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis or other methods.
Halogenation: The indole ring is then selectively brominated and fluorinated at the desired positions using halogenating agents such as N-bromosuccinimide (NBS) and Selectfluor.
Trifluoromethylation: The final step involves the introduction of the trifluoromethyl ketone group. This can be achieved using reagents like trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanol.
Oxidation: Formation of oxidized indole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways and mechanisms involving indole derivatives.
Material Science: Investigated for its potential use in the development of advanced materials with unique properties.
Chemical Biology: Utilized in chemical biology to explore the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanol: A reduced form of the compound with an alcohol group instead of a ketone.
1-(4-Bromo-6-fluoro-3-indolyl)ethanone: A similar compound without the trifluoromethyl group.
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoropropanone: A compound with an additional carbon in the side chain.
Uniqueness
1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H4BrF4NO |
|---|---|
Peso molecular |
310.04 g/mol |
Nombre IUPAC |
1-(4-bromo-6-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4BrF4NO/c11-6-1-4(12)2-7-8(6)5(3-16-7)9(17)10(13,14)15/h1-3,16H |
Clave InChI |
RFRHQEJQCWIQSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2C(=O)C(F)(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)
